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molecular formula C11H13N B8460705 Rac-2-p-tolyl-butyronitrile

Rac-2-p-tolyl-butyronitrile

Cat. No. B8460705
M. Wt: 159.23 g/mol
InChI Key: QDKMTOXKMLVUOS-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

7.36 g (74.4 mmol) Trimethylsilyl cyanide was added to a solution of 74.4 ml (1.0 M in THF, 74.4 mmol) tetrabutylammonium flouride in 300 ml acetonitrile and the mixture was stirred for 5 minutes. 5.28 g (24.8 mmol) rac-1-(1-Bromo-propyl)-4-methylbenzene were added and the reaction mixture was stirred at ambient temperature for 16 hours. The solvent was removed in vacuo and the viscous residue obtained was partitioned between water and dichloromethane. The dichloromethane was separated, then washed with water, dried over MgSO4 and evaporated to dryness. Purification of the residue by column chromatography on silica gel with a gradient of heptane to 9:1 heptane/ethyl acetate afforded rac-2-p-tolyl-butyronitrile as a colourless oil. NMR (CDCl3, ppm): 0.95 (3H, t), 1.77 (2H, m), 2.21 (3H, s), 3.58 (1H, t), 7.07 (4H, m).
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
74.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Br[CH:26]([C:29]1[CH:34]=[CH:33][C:32]([CH3:35])=[CH:31][CH:30]=1)[CH2:27][CH3:28]>C(#N)C>[C:32]1([CH3:35])[CH:33]=[CH:34][C:29]([CH:26]([CH2:27][CH3:28])[C:5]#[N:6])=[CH:30][CH:31]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.36 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
74.4 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.28 g
Type
reactant
Smiles
BrC(CC)C1=CC=C(C=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the viscous residue obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel with a gradient of heptane to 9:1 heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(C#N)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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